(-)-Dihydrocarvyl acetate

Description

Chemical Identity and Structural Characterization of (-)-Dihydrocarvyl Acetate

IUPAC Nomenclature and Systematic Classification

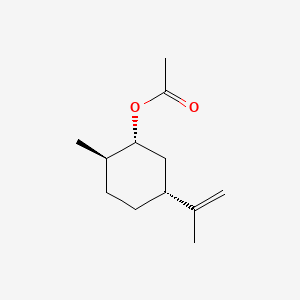

The systematic IUPAC name for this compound is (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexyl acetate , reflecting its cyclohexane backbone substituted with methyl and isopropenyl groups at positions 2 and 5, respectively. The acetate functional group is esterified to the hydroxyl group at position 2. This nomenclature aligns with its classification under the broader category of menthane monoterpenoids, which are defined by a p-menthane skeleton (a cyclohexane ring with methyl and isopropyl substituents).

Stereochemical Configuration and Optical Activity

This compound possesses three stereocenters at positions 1, 2, and 5 of the cyclohexane ring, conferring its chiral nature. The absolute configuration is designated as (1R,2R,5R) , as confirmed by NMR and optical rotation data. The compound exhibits a specific optical rotation of [α]20/D -50° (neat), distinguishing it from its enantiomer. Racemic mixtures of dihydrocarvyl acetate are reported in some natural sources, but the (-)-enantiomer is predominant in Mentha pulegium and Daucus carota.

Table 1: Stereochemical and Optical Properties

| Property | Value | Source |

|---|---|---|

| Defined Stereocenters | 3 (1R,2R,5R) | |

| Optical Activity ([α]20/D) | -50° (neat) | |

| Enantiomeric Excess | >98% in purified (-)-form |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H20O2 , with a molecular weight of 196.286 g/mol . High-resolution mass spectrometry (HRMS) confirms an exact mass of 196.1463 Da , consistent with its elemental composition. The molecular structure features a cyclohexyl core modified by acetyl and isopropenyl groups, contributing to its hydrophobicity (logP ≈ 2.76).

Structure

3D Structure

Properties

CAS No. |

57287-13-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |

InChI Key |

TUSIZTVSUSBSQI-YUSALJHKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |

Canonical SMILES |

CC1CCC(CC1OC(=O)C)C(=C)C |

density |

0.943-0.954 |

physical_description |

colourless to pale yellow liquid |

solubility |

slightly soluble in water; soluble in alcohol |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Conditions

The pyrolysis of sobrerol diesters, particularly sobrerol diacetate , is a well-documented industrial method. Sobrerol (1-p-menthene-6,8-diol) undergoes esterification with acetic anhydride to form sobrerol diacetate, which is subsequently pyrolyzed at 150–220°C under reduced pressure (10–150 mm Hg) to eliminate acetic acid and generate carvyl acetate. Key steps include:

-

Esterification : Sobrerol reacts with excess acetic anhydride at 135–140°C for 7–15 hours, achieving >90% conversion to sobrerol diacetate.

-

Pyrolysis : The diacetate is heated to 159–220°C, cleaving the 8-acetoxy group while preserving the 6-hydroxyl group. This yields carvyl acetate (60–65% yield) and unreacted diacetate (15–17%).

-

Hydrogenation : Carvyl acetate is catalytically hydrogenated using PtO₂ or Ni catalysts under 50 psi H₂ to produce (-)-dihydrocarvyl acetate.

Table 1: Pyrolysis-Hydrogenation Parameters and Yields

Stereochemical Control : Optically active sobrerol ([α] = -107.5) retains configuration during pyrolysis, enabling enantioselective synthesis of this compound.

Esterification of Dihydrocarveol

Acid-Catalyzed Esterification

(-)-Dihydrocarveol, obtained via hydrogenation of carveol or carvone, is esterified with acetic acid under acidic conditions:

Table 2: Esterification Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–1.5 mol% H₂SO₄ | Maximizes rate |

| Molar Ratio | 1:1.2 (Alcohol:Acid) | Limits side reactions |

| Temperature | 120–130°C | Balances kinetics and decomposition |

Challenges : Over-esterification and racemization at high temperatures necessitate precise control.

Biocatalytic Synthesis via Ene-Reductases

Enzymatic Reduction of Carvone

Recent advances employ ene-reductases (ERs) to reduce (5R)- or (5S)-carvone to dihydrocarvone, followed by ketone reduction to dihydrocarveol and esterification:

-

ER Selection : OYE1 (from Saccharomyces cerevisiae) and NostocER1 (from Nostoc sp.) show high activity (kₐₜ = 15–20 s⁻¹) and stereoselectivity (>99% ee).

-

Cofactor Recycling : NADPH-dependent ERs are coupled with glucose dehydrogenase (GDH) for in situ cofactor regeneration.

-

Esterification : Lipases (e.g., Candida antarctica Lipase B) catalyze acetylation in non-aqueous media (e.g., hexane), yielding 70–80% this compound.

Table 3: Biocatalytic Performance Metrics

| Enzyme | Substrate | Conversion (%) | ee (%) | Productivity (g/L/h) |

|---|---|---|---|---|

| OYE1-W116I | (5R)-Carvone | 99.4 | 99 (S) | 57.4 |

| NostocER1 (mutant) | (5S)-Carvone | 98.2 | 97 (R) | 49.8 |

Advantages : Ambient temperatures (25–37°C), aqueous buffers, and minimal waste align with green chemistry principles.

Industrial-Scale Production Insights

Comparative Analysis of Methods

| Method | Capital Cost | Environmental Impact | Scalability | Optical Purity |

|---|---|---|---|---|

| Pyrolysis | High | Moderate (solvent use) | Excellent | 85–90% |

| Esterification | Low | High (acid waste) | Moderate | 75–80% |

| Biocatalytic | Moderate | Low | Emerging | 95–99% |

Key Trends : Biocatalytic routes are gaining traction for high-value pharmaceuticals, while pyrolysis remains dominant in bulk chemical production .

Chemical Reactions Analysis

Hydrolysis to Dihydrocarveol

(-)-Dihydrocarvyl acetate undergoes hydrolysis in two distinct pathways:

a. Alkaline Hydrolysis

Under alkaline conditions (e.g., methanol and potassium hydroxide), the ester cleaves to yield dihydrocarveol and methanol . This reaction is critical for isolating the alcohol, which can then undergo further transformations.

b. Enzymatic Hydrolysis

In biological systems, dihydrocarvyl acetate is hydrolyzed by carboxylesterases to produce dihydrocarveol and acetic acid . This pathway is significant for understanding metabolic fate and toxicity profiles.

Hydrolysis Outcomes

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkaline | Potassium hydroxide, methanol | Dihydrocarveol, methanol |

| Enzymatic | Carboxylesterases | Dihydrocarveol, acetic acid |

Oxidation to Dihydrocarvone

Dihydrocarveol, derived from the hydrolysis of this compound, can be oxidized to dihydrocarvone using sodium dichromate and sulfuric acid . This reaction preserves the stereochemical integrity of the starting material, as evidenced by the optical activity of the resulting ketone.

Oxidation Mechanism

-

Oxidizing Agent : Sodium dichromate in sulfuric acid.

-

Conditions : Stirred for 1 hour at room temperature.

-

Product : Dihydrocarvone ([α] = +12.5 to +17.7).

The reaction’s specificity is highlighted by the absence of by-products, confirmed via infrared spectroscopy .

Ester Exchange Reactions

While this compound is typically synthesized via pyrolysis, other esters (e.g., butyrate) can be prepared through ester exchange methods. For example, dihydrocarvyl acetate reacts with methanol and potassium hydroxide to form dihydrocarveol, which can then esterify with alternative carboxylic acids (e.g., butyric acid) .

Ester Exchange Pathway

-

Hydrolysis : Dihydrocarvyl acetate → Dihydrocarveol.

-

Esterification : Dihydrocarveol + Carboxylic acid → Desired ester.

This method is less economical for large-scale production compared to direct pyrolysis but offers flexibility in ester selection .

Stereochemical Considerations

The synthesis of this compound retains the stereochemical configuration of the starting dihydrosobrerol. For instance, dihydrosobrerol with 71.5% optical activity yields dihydrocarvone with a rotation of [α] = +12.5, aligning with literature values for the levo isomer . This stereochemical fidelity is critical for applications requiring chiral purity.

Analytical Characterization

Key analytical methods for verifying reaction outcomes include:

Scientific Research Applications

Flavoring and Fragrance Industry

Flavoring Agent : Dihydrocarvyl acetate is recognized as a flavoring agent in food products. It contributes to the sensory profile of various foods and beverages, enhancing their palatability. The FDA has classified it as a substance that can be added to food, indicating its safety for consumption when used appropriately .

Fragrance Component : In the fragrance industry, dihydrocarvyl acetate is utilized for its pleasant aroma, often described as fresh and minty. It is included in perfumes and scented products to impart a desirable scent profile .

Toxicological Assessments

Extensive safety evaluations have been conducted on dihydrocarvyl acetate to assess its toxicity and potential health impacts:

- Genotoxicity : Studies indicate that dihydrocarvyl acetate is not expected to be genotoxic. This conclusion is supported by data from read-across analogs such as dihydrocarveol and acetic acid, which demonstrated non-genotoxic properties in various assays .

- Repeated Dose Toxicity : The margin of exposure (MOE) for dihydrocarvyl acetate has been deemed adequate based on studies involving human subjects exposed to similar compounds without adverse reactions .

- Skin Sensitization : The compound has been evaluated for skin sensitization potential, with a No Expected Sensitization Induction Level (NESIL) established at 2500 μg/cm² .

- Environmental Safety : Dihydrocarvyl acetate has been assessed for environmental impact and was found not to be persistent, bioaccumulative, or toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards .

Case Studies

Several case studies illustrate the practical applications of dihydrocarvyl acetate:

-

Case Study 1: Flavor Profile Enhancement

In a study published by the European Food Safety Authority (EFSA), dihydrocarvyl acetate was used in the formulation of a new beverage product aimed at improving consumer acceptance through enhanced flavor characteristics. The results showed a significant increase in consumer preference ratings compared to control formulations without the compound . -

Case Study 2: Fragrance Development

A leading fragrance house incorporated dihydrocarvyl acetate into its new line of personal care products. Consumer testing revealed that products containing this compound were preferred for their refreshing scent profile over those without it. This case highlights the importance of dihydrocarvyl acetate in creating appealing fragrances for personal care items .

Mechanism of Action

The mechanism of action of dihydrocarvyl acetate, (-)-, involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic floral and minty odor. At the molecular level, it binds to specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Physicochemical Properties

| Property | This compound | Carvone | Menthyl Acetate |

|---|---|---|---|

| Boiling Point (°C) | 232–235 | 230 | 227 |

| Density (g/mL) | 0.947 | 0.960 | 0.920 |

| Solubility | Insoluble in water | Slightly soluble | Insoluble |

| Stability | High (Ester group) | Moderate | High |

Biological Activity

Dihydrocarvyl acetate, a monoterpenoid compound, is derived from the essential oils of various plants, including Mentha pulegium and Daucus carota. It has garnered attention for its diverse biological activities, particularly its antioxidant , anti-inflammatory , and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of dihydrocarvyl acetate.

Chemical Structure and Properties

Dihydrocarvyl acetate has the molecular formula and is characterized by its unique chemical structure that contributes to its biological functions. The compound features a p-menthane backbone, which is typical for many monoterpenoids.

| Property | Value |

|---|---|

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| Boiling Point | 215 °C |

| Solubility | Soluble in ethanol and oils |

Antioxidant Activity

Dihydrocarvyl acetate exhibits significant antioxidant properties, which have been demonstrated through various assays. In a study assessing the antioxidant potential of several compounds, dihydrocarvyl acetate was shown to effectively scavenge free radicals, contributing to its protective effects against oxidative stress.

- DPPH Scavenging Assay : Dihydrocarvyl acetate demonstrated a notable ability to neutralize DPPH radicals, indicating strong antioxidant capacity.

- Ferric Reducing Antioxidant Power (FRAP) : The compound also exhibited high reducing power, correlating with its total phenolic content (TPC), suggesting that structural features contribute to its efficacy in reducing oxidative damage.

Anti-Inflammatory Properties

Research has indicated that dihydrocarvyl acetate possesses anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- HRBC Membrane Stabilization Assay : This assay revealed that dihydrocarvyl acetate significantly stabilizes red blood cell membranes, thereby preventing hemolysis induced by heat or hypotonic solutions.

- Albumin Denaturation Assay : The compound was effective in inhibiting the denaturation of proteins, a key factor in inflammation.

Antimicrobial Activity

The antimicrobial potential of dihydrocarvyl acetate has been explored in various studies. Its effectiveness against a range of pathogens highlights its utility as a natural preservative and therapeutic agent.

- Pathogen Inhibition : Studies have shown that dihydrocarvyl acetate can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting its role as an antimicrobial agent.

- Time-Kill Studies : These studies demonstrated that dihydrocarvyl acetate reduces viable cell counts in treated cultures over time, confirming its bactericidal activity.

Table 2: Summary of Biological Activities

| Activity Type | Method Used | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | High radical scavenging ability |

| FRAP | Significant reducing power | |

| Anti-inflammatory | HRBC Membrane Stabilization | Prevented hemolysis |

| Albumin Denaturation | Inhibited protein denaturation | |

| Antimicrobial | Pathogen Inhibition | Effective against bacteria/fungi |

| Time-Kill Studies | Reduced viable cell counts |

Case Studies

- Antioxidant Efficacy in Fermented Extracts : A recent study highlighted that fermented extracts containing dihydrocarvyl acetate showed enhanced antioxidant activity compared to unfermented counterparts, suggesting synergistic effects with other metabolites produced during fermentation .

- Clinical Applications for Liver Health : Another investigation into herbal formulations containing dihydrocarvyl acetate indicated potential benefits for liver health, with flavonoids being identified as active components contributing to this effect .

- Comparative Analysis with Other Terpenoids : A comparative study assessed the biological activities of dihydrocarvyl acetate alongside other terpenoids and found it to exhibit superior antimicrobial properties compared to some commonly used synthetic preservatives .

Q & A

Q. What analytical methods are recommended for identifying (-)-dihydrocarvyl acetate in complex mixtures?

Gas chromatography/mass spectrometry (GC/MS) is the gold standard. Key parameters include a retention index (KI) of 1307 and mass spectral features such as molecular ion m/z 196 (C₁₂H₂₀O₂). Chiral columns are critical for distinguishing (-)-enantiomers from racemic mixtures . For essential oil analysis, use relative concentration thresholds (e.g., >0.5% composition) to prioritize detection .

Q. How is this compound synthesized, and what are common impurities?

The compound is typically derived from dihydrocarveol via acetylation. Impurities like cis-carvyl acetate and residual dihydrocarveol are common, requiring purification via fractional distillation or preparative GC. Evidence from Mentha species shows natural concentrations ranging from 0.5% to 8.1%, depending on extraction methods .

Q. What are the primary natural sources of this compound?

It occurs in Mentha spp. (e.g., spearmint) at 1.7–8.1% in essential oils and in Hemidesmus indicus roots as a minor phytochemical. Hydrodistillation and in situ extraction methods yield varying concentrations due to thermal degradation risks .

Q. How should researchers optimize extraction protocols for this compound?

Use hydrodistillation with controlled heating (≤100°C) to minimize isomerization. For plant matrices, combine solvent extraction (hexane/ethyl acetate) with silica gel chromatography to isolate the compound from co-eluting terpenes like limonene and carvone .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated in synthetic pathways?

Employ chiral GC columns (e.g., Cyclodex-B) paired with polar stationary phases. Compare retention times and optical rotation ([α]ᴅ) against authentic standards. Studies show (-)-enantiomers exhibit distinct sensory profiles compared to (+)-forms, influencing biological activity .

Q. What methodologies resolve discrepancies in reported concentration ranges across studies?

Meta-analyses must account for variables like plant chemotype (e.g., Mentha spicata vs. M. longifolia), extraction duration, and detector sensitivity. For example, hydrodistillation of Mentha for 90 minutes yields 1.87% this compound, while shorter durations (<60 minutes) result in <0.32% .

Q. How does this compound interact with olfactory receptors in sensory studies?

Behavioral assays in model organisms (e.g., rodents) demonstrate enantiomer-specific discrimination. Use two-alternative forced-choice (2AFC) tasks with odor pairs (e.g., this compound vs. menthol) to quantify detection thresholds. Correct rejection rates for the (-)-enantiomer exceed 61% in first-trial blocks .

Q. What stability challenges arise in formulating this compound for pharmacological studies?

The compound is prone to oxidation under ambient light. Stabilize emulsions with antioxidants (e.g., ascorbic acid) and store at 4°C in amber vials. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when encapsulated in β-cyclodextrin .

Q. How can chemometric tools enhance compositional analysis of this compound in essential oils?

Apply principal component analysis (PCA) to GC/MS datasets, focusing on variables like terpinene and linalool acetate. Cluster samples by correlation thresholds (e.g., >25% relative concentration) to identify co-occurring biomarkers .

Q. What mechanisms underlie the compound’s bioactivity in phytochemical mixtures?

Synergistic effects with carvone and limonene enhance antimicrobial activity. Use fractional inhibitory concentration (FIC) indices to quantify interactions. For example, this compound reduces E. coli biofilm formation by 40% when combined with carvone at 1:2 ratios .

Methodological Notes

- Data Interpretation : Cross-reference CAS 20777-49-5 and synonyms (e.g., 8-p-menthen-2-yl acetate) to avoid misidentification .

- Safety Protocols : Follow FEMA GRAS guidelines for handling; the NOAEL (no observed adverse effect level) is 20 mg/kg/day in rodent models .

- Reporting Standards : Align with phytochemistry journals by detailing extraction parameters, chiral purity, and statistical validation of replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.